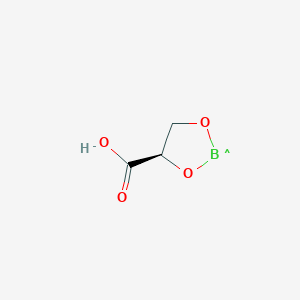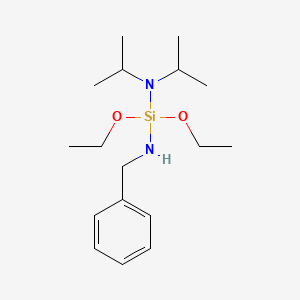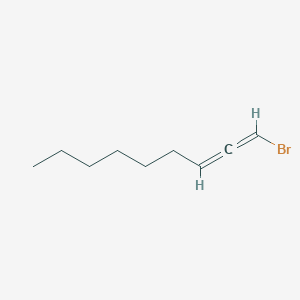
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 2 and 6 positions, a pentenol chain, and a methyl group at the 3 position of the pentenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yields and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol has several scientific research applications:
Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving phenyl-substituted compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol exerts its effects involves interactions with molecular targets and pathways. The phenyl ring and the pentenol chain play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenyl isothiocyanate: Used in the preparation of derivatized β-cyclodextrins and other compounds.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: An experimental compound with potential pharmacological applications.
Uniqueness
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol is unique due to its specific structure, which combines a phenyl ring with a pentenol chain and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
832712-97-7 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
5-(2,6-dimethylphenyl)-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C14H20O/c1-11(9-10-15)7-8-14-12(2)5-4-6-13(14)3/h4-6,9,15H,7-8,10H2,1-3H3 |
Clave InChI |
UMUCNSMQPQSKQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CCC(=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)

![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)

![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)

